molecular formula C36H44N2O5 B10884582 9-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B10884582
M. Wt: 584.7 g/mol
InChI Key: PJNJPHVPJKIZEA-UHFFFAOYSA-N
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Description

The compound 9-(4-METHOXY-3-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}PHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE is a complex organic molecule that features a xanthene core with multiple substituents, including methoxy groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-METHOXY-3-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}PHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the xanthene core, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine moiety, which is known to interact with various biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactivity associated with its structural components.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable xanthene core and functionalizable side groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The piperazine moiety is known to bind to various neurotransmitter receptors, suggesting potential neurological effects.

Comparison with Similar Compounds

Similar Compounds

    9-(4-METHOXY-3-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}PHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE: can be compared to other xanthene derivatives, such as fluorescein and rhodamine, which are widely used as dyes and fluorescent markers.

    Piperazine derivatives: Compounds like 1-(2-methoxyphenyl)piperazine are known for their pharmacological activities, including antidepressant and antipsychotic effects.

Uniqueness

The uniqueness of 9-(4-METHOXY-3-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}PHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE

Properties

Molecular Formula

C36H44N2O5

Molecular Weight

584.7 g/mol

IUPAC Name

9-[4-methoxy-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C36H44N2O5/c1-35(2)18-26(39)33-30(20-35)43-31-21-36(3,4)19-27(40)34(31)32(33)23-11-12-28(41-5)24(17-23)22-37-13-15-38(16-14-37)25-9-7-8-10-29(25)42-6/h7-12,17,32H,13-16,18-22H2,1-6H3

InChI Key

PJNJPHVPJKIZEA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)CN5CCN(CC5)C6=CC=CC=C6OC)C(=O)C1)C

Origin of Product

United States

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